

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Diaminobenzoic Acid

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Compound of Interest

Compound Name: 2,4-Diaminobenzoic acid

Cat. No.: B1198054

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzoic acid (2,4-DABA) is an aromatic organic compound featuring a benzoic acid backbone with two amino functional groups at positions 2 and 4. This structural arrangement imparts a unique combination of acidic and basic properties, making it a versatile building block in organic synthesis. It serves as a crucial intermediate in the development of various pharmaceuticals, including antitubercular agents and DNA polymerase III inhibitors, as well as in the synthesis of dyes and polymers.^{[1][2]} This guide provides an in-depth overview of the core physicochemical properties of **2,4-Diaminobenzoic acid**, detailed experimental protocols for their determination, and visualizations of its synthetic applications.

Physicochemical Properties of 2,4-Diaminobenzoic Acid

The fundamental physicochemical characteristics of **2,4-Diaminobenzoic acid** are summarized in the table below. These properties are critical for its handling, characterization, and application in research and development.

Property	Value	Reference(s)
IUPAC Name	2,4-diaminobenzoic acid	[3]
Synonyms	4-Aminoanthranilic acid	[3]
CAS Number	611-03-0	[2][4]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[2][3]
Molecular Weight	152.15 g/mol	[2][3]
Appearance	Brown to black solid	[2]
Melting Point	140 °C	[5]
Boiling Point	274.61 °C (rough estimate)	[2]
Density	1.2804 g/cm ³ (rough estimate)	[2]
pKa (Predicted)	5.60 ± 0.10	[2]
LogP (Octanol/Water)	-0.31	[5]
Solubility	Moderately soluble in water and polar organic solvents.	[6][7][8]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard laboratory protocols.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely used and reliable technique.

Methodology: Capillary Melting Point Determination

- Sample Preparation:
 - Ensure the **2,4-Diaminobenzoic acid** sample is completely dry and in a fine powdered form.

- Obtain a glass capillary tube, sealed at one end.
- Press the open end of the capillary tube into the powdered sample to pack a small amount of the solid into the tube.
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be approximately 1-2 mm.
- Apparatus Setup:
 - Insert the packed capillary tube into the sample holder of a melting point apparatus.
 - Place a calibrated thermometer in the designated port, ensuring the thermometer bulb is aligned with the sample.
- Measurement:
 - Turn on the apparatus and set an initial heating rate. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has completely melted (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2°C.

Determination of Solubility

Solubility is a critical parameter for drug development, affecting absorption and bioavailability. The shake-flask method is a standard protocol for determining equilibrium solubility.

Methodology: Shake-Flask Solubility Determination

- Preparation:
 - Prepare a series of vials containing a fixed volume of the desired solvent (e.g., deionized water, ethanol, DMSO).
 - Accurately weigh an excess amount of **2,4-Diaminobenzoic acid** and add it to each vial. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).
 - Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Sample Analysis:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm filter) to remove any undissolved particles.
 - Dilute the filtered sample with an appropriate solvent to a concentration suitable for analysis.
 - Determine the concentration of **2,4-Diaminobenzoic acid** in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
 - Calculate the original solubility in units such as mg/mL or mol/L.

Determination of pKa

The pKa value indicates the strength of an acid in solution and is crucial for understanding a compound's ionization state at different pH levels. Potentiometric titration is a common method for its determination.

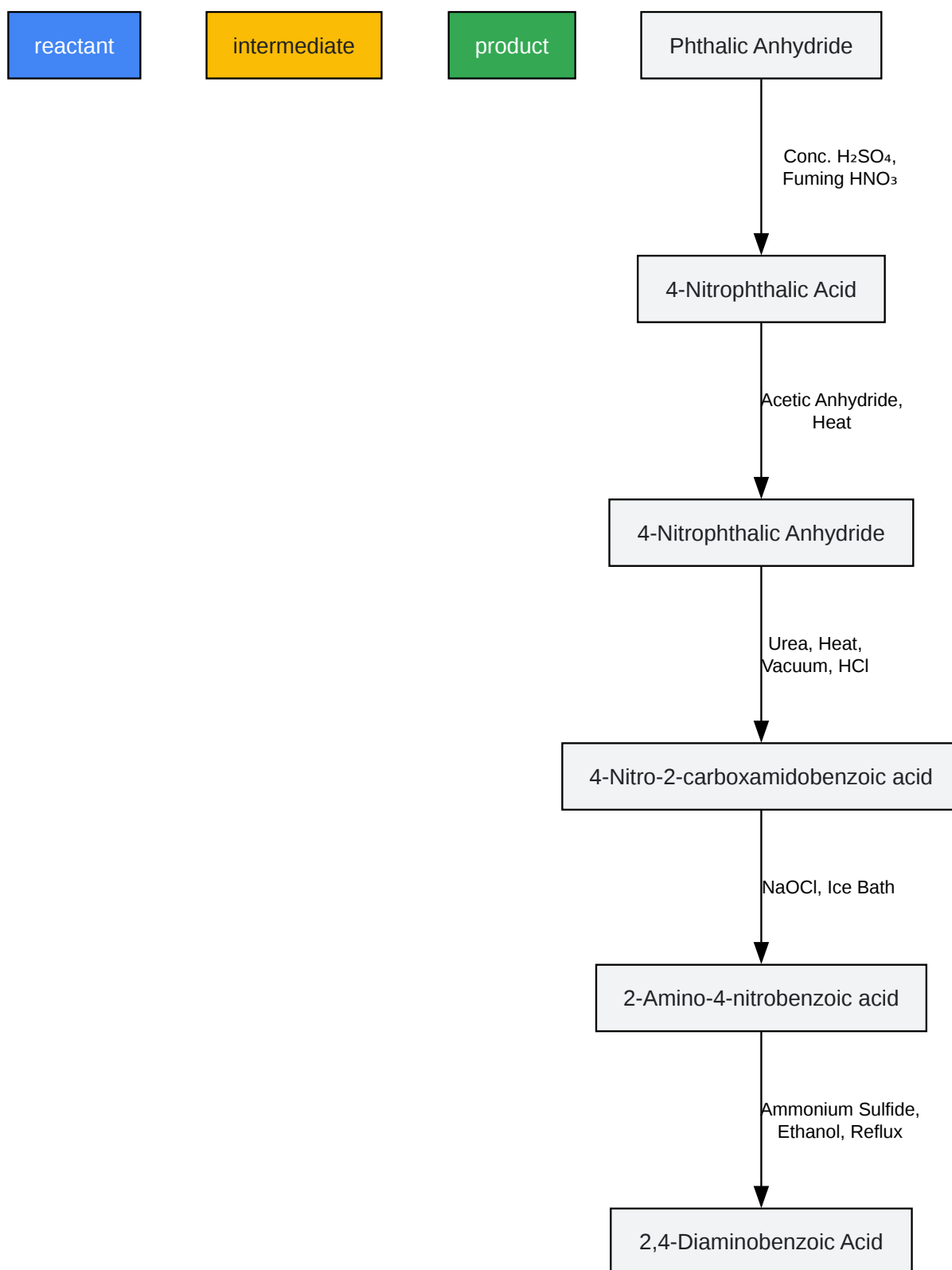
Methodology: Potentiometric Titration for pKa Determination

- Solution Preparation:
 - Accurately weigh a sample of **2,4-Diaminobenzoic acid** and dissolve it in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).
 - Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
- Titration Setup:
 - Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
 - Place a known volume of the **2,4-Diaminobenzoic acid** solution into a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode into the solution.
- Measurement:
 - Begin stirring the solution at a constant rate.
 - Add small, precise increments of the strong base (or acid) titrant from a burette.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
 - Continue the titration well past the equivalence point(s).
- Data Analysis:
 - Plot the measured pH values against the volume of titrant added to generate a titration curve.

- The pKa value corresponds to the pH at the half-equivalence point, where half of the analyte has been neutralized. This point can be identified as the midpoint of the steepest part of the titration curve.
- Alternatively, the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$) can be plotted against the titrant volume to more accurately determine the equivalence point(s).

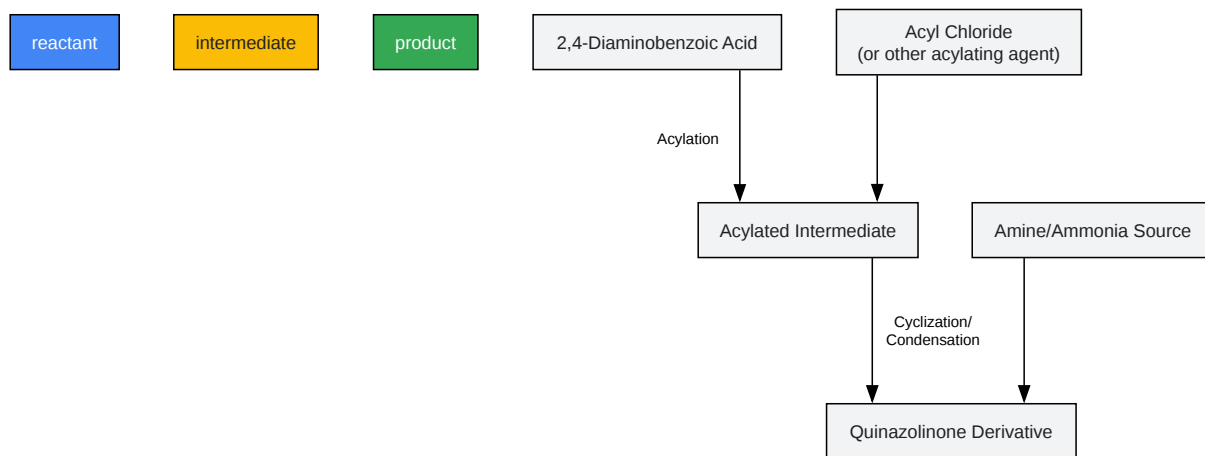
Synthetic Pathways and Experimental Workflows

2,4-Diaminobenzoic acid is a key precursor in the synthesis of various heterocyclic compounds with significant biological activities. The following diagrams illustrate its role in key synthetic workflows.



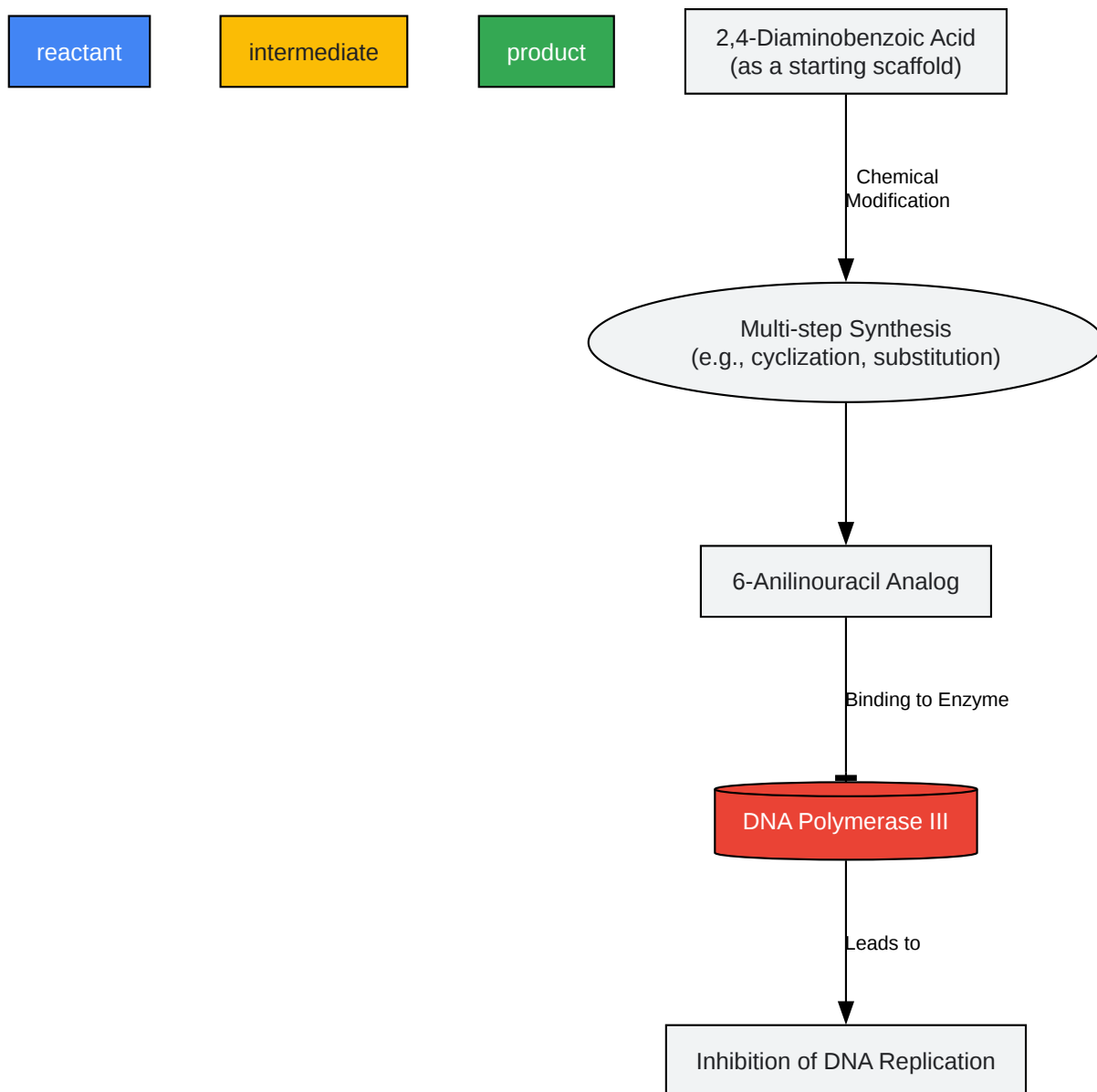
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Caption: Synthetic pathway for **2,4-Diaminobenzoic acid** from phthalic anhydride.[9]



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Caption: Generalized workflow for the synthesis of quinazolinone derivatives.[1][10][11]



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Caption: Logical workflow for the development of DNA Polymerase III inhibitors.[2][12][13]

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